decahydro-1H-1-benzazepin-2-one,Mixtureofdiastereomers
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Overview
Description
Decahydro-1H-1-benzazepin-2-one, mixture of diastereomers, is a nitrogen-containing organic molecule belonging to the class of cyclic amines. It has the molecular formula C10H17NO and a molecular weight of 167.2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1H-1-benzazepin-2-one typically involves the hydrogenation of benzazepine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of decahydro-1H-1-benzazepin-2-one follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like hydroxide (OH-) or alkoxide (RO-), polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzazepines.
Scientific Research Applications
Decahydro-1H-1-benzazepin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of decahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Decahydro-1H-1-benzazepin-2-one can be compared with other similar compounds, such as:
1-Benzazepine: Contains a benzene ring fused to an azepine ring, but not fully hydrogenated.
2-Benzazepine: Similar structure with different attachment points of the benzene ring.
3-Benzazepine: Another isomeric form with distinct biological properties.
Uniqueness
The uniqueness of decahydro-1H-1-benzazepin-2-one lies in its fully hydrogenated benzazepine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzazepine derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1,3,4,5,5a,6,7,8,9,9a-decahydrobenzo[b]azepin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h8-9H,1-7H2,(H,11,12) |
InChI Key |
NHKRQDYGVIMAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC(=O)N2 |
Origin of Product |
United States |
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